molecular formula C7H11NO B13543585 2-(1H-pyrrol-3-yl)-2-propanol

2-(1H-pyrrol-3-yl)-2-propanol

Cat. No.: B13543585
M. Wt: 125.17 g/mol
InChI Key: SBAGIYUWDBIQQR-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-3-yl)propan-2-ol is an organic compound that features a pyrrole ring substituted with a hydroxyl group and a propyl chain. This compound is part of the broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields N-substituted pyrroles . Another method involves the reaction of 2-azido-1,3-diphenylprop-2-en-1-one with pentane-2,4-dione, catalyzed by indium trichloride in water .

Industrial Production Methods

Industrial production of pyrrole derivatives often involves large-scale synthesis using metal-catalyzed reactions. For example, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents, with water and molecular hydrogen as the only side products . This method is highly selective and avoids the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.

Major Products

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halogenated derivatives or amines.

Scientific Research Applications

2-(1H-pyrrol-3-yl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrrol-3-yl)propan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-pyrrol-3-yl)propan-2-ol is unique due to the presence of both a hydroxyl group and a propyl chain on the pyrrole ring. This combination of functional groups allows for unique interactions with biological molecules and distinct chemical reactivity compared to other pyrrole derivatives.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

2-(1H-pyrrol-3-yl)propan-2-ol

InChI

InChI=1S/C7H11NO/c1-7(2,9)6-3-4-8-5-6/h3-5,8-9H,1-2H3

InChI Key

SBAGIYUWDBIQQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CNC=C1)O

Origin of Product

United States

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